molecular formula C26H20N4O4S2 B2680391 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034575-96-5

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2680391
CAS No.: 2034575-96-5
M. Wt: 516.59
InChI Key: ORVUSJILSKLACB-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N4O4S2 and its molecular weight is 516.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A number of studies have been conducted on quinazolin-4(3H)-one derivatives, highlighting their synthesis and evaluation for antimicrobial properties. Mohamed et al. (2010) synthesized a series of Schiff bases from quinazolinone derivatives, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of quinazolinone derivatives in developing new antimicrobial agents (Mohamed et al., 2010).

Anticancer and Antitumor Activities

Quinazolinone derivatives have also been explored for their anticancer and antitumor potentials. In one study, novel benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for their cytotoxicity against MCF-7 and WRL68 cancer cells, with compound 8f showing significant anticancer activity. This indicates the promise of such derivatives in cancer therapy (Bolakatti et al., 2020).

Antitubercular Properties

Another area of research is the synthesis of quinazolin-4-ones linked with 1,3-thiazole, which demonstrated antibacterial action, particularly against Mycobacterium tuberculosis. This highlights the potential use of these compounds in treating tuberculosis, with certain derivatives showing better antibacterial activity compared to standard drugs like Isoniazide (Nagaladinne et al., 2020).

Anticonvulsant and Antidepressant Agents

Compounds derived from quinazolin-4(3H)-ones have also been investigated for their anticonvulsant and antidepressant activities. A series of such derivatives were synthesized and evaluated, with some showing promising anticonvulsant activity without motor impairment effects. This suggests their potential application in developing new treatments for neurological disorders (Amir et al., 2013).

Antifungal and Antioxidant Potential

Quinazolinone derivatives have also demonstrated antifungal and antioxidant potentials. Nimbalkar et al. (2016) synthesized a series of Mannich bases from quinazolinone derivatives that exhibited promising antifungal activity against various pathogenic fungal strains and showed potential antioxidant activity. This opens up avenues for their use in treating fungal infections and as antioxidant agents (Nimbalkar et al., 2016).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S2/c1-35-18-9-7-17(8-10-18)24-28-23(34-29-24)14-36-26-27-20-5-3-2-4-19(20)25(31)30(26)13-16-6-11-21-22(12-16)33-15-32-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVUSJILSKLACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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